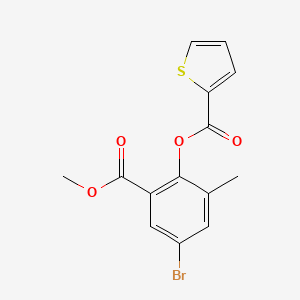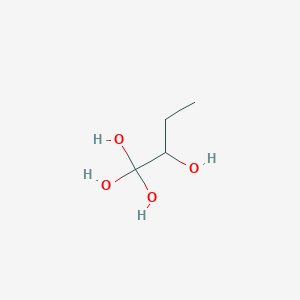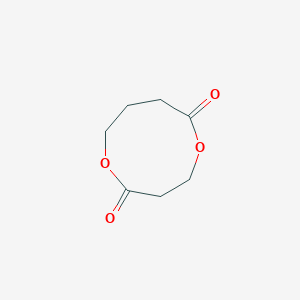
1,5-Dioxonane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxonane-2,6-dione is a lactone compound with a six-membered ring structure containing two oxygen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dioxonane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dioxanone, various reduced forms of the compound, and a range of substituted derivatives with different functional groups .
Scientific Research Applications
1,5-Dioxonane-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dioxonane-2,6-dione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biological molecules, leading to its observed biological activities . Additionally, it can induce oxidative stress and DNA damage in microbial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
Dioxane: A related compound with a different ring structure and chemical behavior.
Properties
CAS No. |
28318-32-3 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1,5-dioxonane-2,6-dione |
InChI |
InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2 |
InChI Key |
SURMMQHFEMBXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


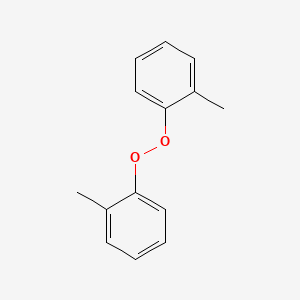
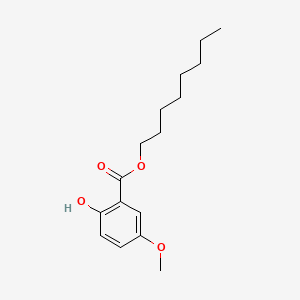
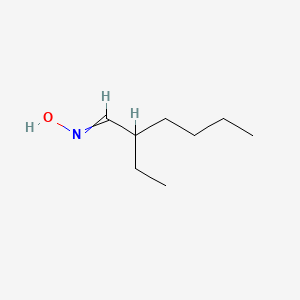

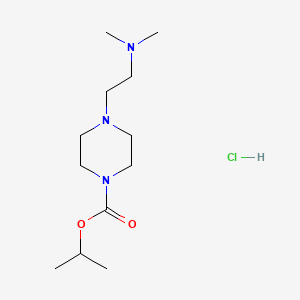
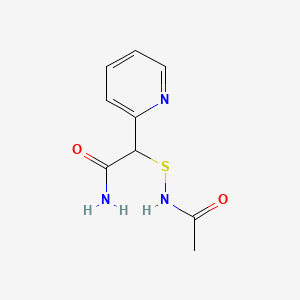
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
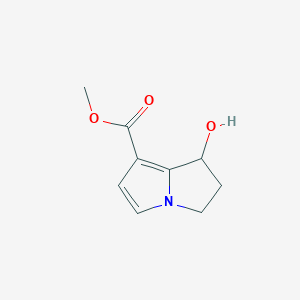
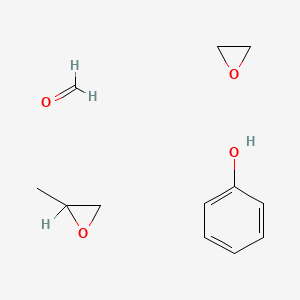
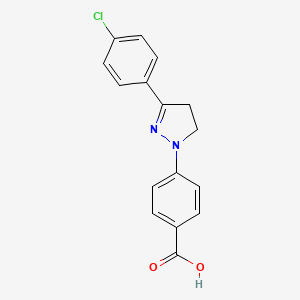
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
